molecular formula C8H9Cl2O2P B14638236 (3,4-Dimethoxyphenyl)phosphonous dichloride CAS No. 53534-49-9

(3,4-Dimethoxyphenyl)phosphonous dichloride

Cat. No.: B14638236
CAS No.: 53534-49-9
M. Wt: 239.03 g/mol
InChI Key: GTOUMFANGNZOFK-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)phosphonous dichloride is an organophosphorus compound characterized by the presence of a phosphonous dichloride group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)phosphonous dichloride typically involves the reaction of 3,4-dimethoxyphenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the phosphorus trichloride. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)phosphonous dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonous dichloride group to a phosphine.

    Substitution: The chlorine atoms in the phosphonous dichloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonous compounds depending on the nucleophile used.

Scientific Research Applications

(3,4-Dimethoxyphenyl)phosphonous dichloride has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactive phosphorus center.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing drugs.

    Industry: Utilized in the production of flame retardants and other phosphorus-based materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)phosphonous dichloride involves the reactivity of the phosphorus center. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic applications, where the compound serves as a precursor to more complex phosphorus-containing molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic dichloride: Similar structure but lacks the methoxy groups on the phenyl ring.

    Dichlorophenylphosphine: Contains a phenyl ring but with different substituents on the phosphorus atom.

    Diphenylphosphinic chloride: Contains two phenyl groups attached to the phosphorus atom.

Uniqueness

(3,4-Dimethoxyphenyl)phosphonous dichloride is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. These methoxy groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

53534-49-9

Molecular Formula

C8H9Cl2O2P

Molecular Weight

239.03 g/mol

IUPAC Name

dichloro-(3,4-dimethoxyphenyl)phosphane

InChI

InChI=1S/C8H9Cl2O2P/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3

InChI Key

GTOUMFANGNZOFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)P(Cl)Cl)OC

Origin of Product

United States

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